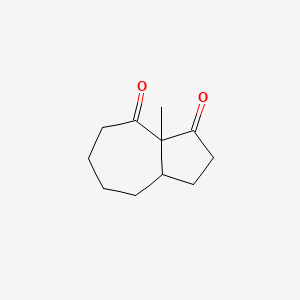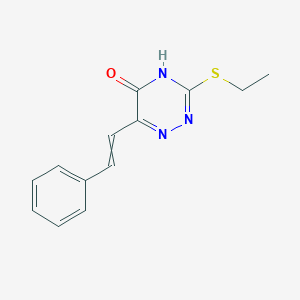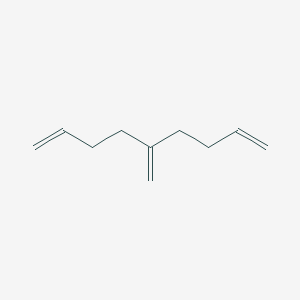
2,4',5-Trichloro-3'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H9Cl3. It is a derivative of biphenyl, where three chlorine atoms and one methyl group are substituted at specific positions on the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of 3’-methyl-1,1’-biphenyl. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of chlorinating agents like sulfuryl chloride or thionyl chloride. These methods can offer better control over the reaction conditions and yield higher purity products. The process typically involves multiple steps, including purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated biphenyl oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce less chlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives .
Scientific Research Applications
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Mechanism of Action
The mechanism of action of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and other metabolites that may cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,4’,5-Trichlorobiphenyl: Similar in structure but lacks the methyl group.
2,3’,5-Trichlorobiphenyl: Differently substituted chlorinated biphenyl.
2,2’,5-Trichlorobiphenyl: Another chlorinated biphenyl with different substitution patterns.
Uniqueness
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect its interaction with enzymes and receptors, making it a valuable compound for studying the effects of structural variations on the behavior of chlorinated biphenyls .
Properties
CAS No. |
59403-62-2 |
|---|---|
Molecular Formula |
C13H9Cl3 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
1,4-dichloro-2-(4-chloro-3-methylphenyl)benzene |
InChI |
InChI=1S/C13H9Cl3/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7H,1H3 |
InChI Key |
UWMMHFVWBNDGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
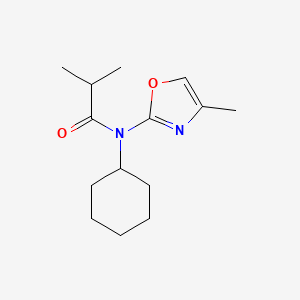
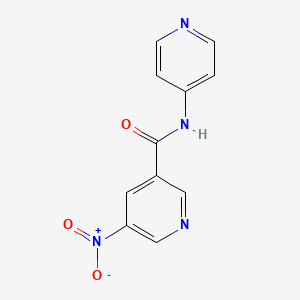
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
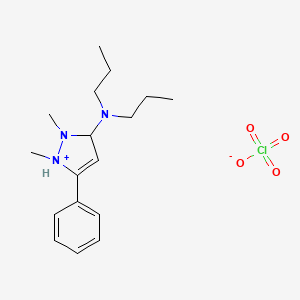
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
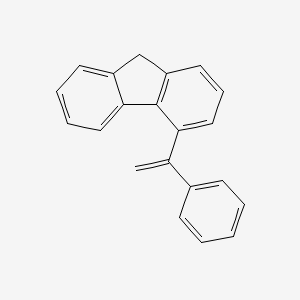

![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
